5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridyl ring, and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups and the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro functional groups but differs in the overall structure and applications.
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups and is used in different chemical transformations.
Uniqueness
5-{[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO}-2-PHENYL-5-(TRIFLUOROMETHYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of trifluoromethyl groups, pyridyl ring, and imidazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H9ClF6N4O |
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Molecular Weight |
422.71 g/mol |
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H9ClF6N4O/c17-10-6-9(15(18,19)20)7-24-12(10)27-14(16(21,22)23)13(28)25-11(26-14)8-4-2-1-3-5-8/h1-7H,(H,24,27)(H,25,26,28) |
InChI Key |
ICUAIUACARGJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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